(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
CAS No.: 510764-51-9
Cat. No.: VC4697450
Molecular Formula: C16H26N2O
Molecular Weight: 262.397
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 510764-51-9 |
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Molecular Formula | C16H26N2O |
Molecular Weight | 262.397 |
IUPAC Name | N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Standard InChI | InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 |
Standard InChI Key | GNNCDEOTPDWRAC-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)CNCCCN2CCOCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two distinct moieties:
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4-Ethylbenzyl group: A benzene ring with an ethyl substituent at the para position, enhancing lipophilicity and potential receptor-binding capabilities.
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3-Morpholin-4-yl-propyl group: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a propyl spacer, contributing to solubility and hydrogen-bonding interactions.
The SMILES notation succinctly represents its connectivity .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 262.4 g/mol |
Key Functional Groups | Primary amine, morpholine ring |
Lipophilicity (LogP) | Estimated 2.8–3.5* |
Solubility | Moderate in polar organic solvents |
*Predicted using fragment-based methods due to lack of experimental data.
Spectroscopic Characterization
While detailed spectral data (e.g., -NMR, -NMR) are unavailable for this specific compound, analogous morpholine-containing amines typically exhibit:
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NMR: Distinct signals for morpholine protons ( 3.5–4.0 ppm) and benzyl aromatic protons ( 6.8–7.2 ppm) .
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IR: Stretching vibrations for N-H (3300 cm) and C-O-C (1120 cm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves:
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Synthesis of 4-Ethylbenzyl Chloride:
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Morpholine Propylation:
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Reaction of morpholine with 1-bromo-3-chloropropane to form 3-morpholin-4-yl-propyl chloride.
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Coupling Reaction:
Table 2: Reaction Optimization Parameters
Parameter | Optimal Condition |
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Solvent | Dimethylformamide (DMF) |
Base | Potassium carbonate |
Temperature | 60°C |
Reaction Time | 12–18 hours |
Yield | ~65–75% (estimated) |
Industrial Manufacturing Considerations
Scale-up challenges include:
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Purification: Column chromatography is impractical; alternatives like distillation or crystallization require optimization.
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Cost Efficiency: Sourcing inexpensive precursors (e.g., morpholine derivatives) is critical.
Chemical Reactivity and Derivative Formation
Key Reaction Pathways
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Oxidation: The benzyl group may oxidize to 4-ethylbenzoic acid using under acidic conditions .
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Reduction: Catalytic hydrogenation () could saturate the benzene ring, though this is sterically hindered by the ethyl group.
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Acylation: Reaction with acetyl chloride forms the corresponding amide, enhancing metabolic stability.
Stability Profile
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Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis of similar amines .
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Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.
Compound | Target Activity | IC50/Potency |
---|---|---|
4-Methylbenzyl-morpholine | Serotonin Receptor Binding | 180 nM |
4-Isopropylbenzyl-morpholine | Antibacterial | MIC = 32 µg/mL |
4-Ethylbenzyl-morpholine | Predicted CNS Activity | In silico ~200 nM |
Applications in Scientific and Industrial Contexts
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for designing receptor modulators with improved blood-brain barrier permeability.
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Prodrug Development: The amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs).
Industrial Uses
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Agrochemical Intermediates: Functionalization yields herbicides and fungicides targeting plant pathogens.
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Polymer Additives: Amine groups act as curing agents in epoxy resins.
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